Pancopride

説明

Pancopride is a member of benzamides.

科学的研究の応用

Pharmacokinetics and Tolerance in Healthy Volunteers

Pancopride, a selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist, has shown antiemetic properties in animal models. Its tolerance and pharmacokinetics were studied in healthy male volunteers through single-dose studies. The studies indicated that Pancopride was well tolerated at various doses, showing no significant effects on vital signs or adverse events, particularly gastrointestinal effects at higher oral doses. Pharmacokinetic parameters suggested linear kinetics over certain dose ranges, with a portion of unchanged Pancopride recoverable in urine Dewland, Pérez Campos, & Martinez-Tobed, 1995.

Antiemetic Efficacy Against Cytotoxic Drug-Induced Emesis

Pancopride has been effective orally and parenterally against cytotoxic drug-induced emesis. It displayed high affinity for 5-HT3 receptors and antagonized serotonin-induced bradycardia in animal models. In clinical trials, Pancopride significantly inhibited vomiting episodes induced by cisplatin in dogs, suggesting its potential for treating cytostatic-induced emesis in humans Fernández, Puig, Beleta, Doménech, Bou, Berga, Gristwood, & Roberts, 1992.

Repeated Dose Pharmacokinetics

A study assessed Pancopride's pharmacokinetic profile after repeated oral doses in healthy volunteers. The findings indicated that the pharmacokinetics of Pancopride were not altered after repeated dose administration, with safety parameters showing no clinically relevant changes. This suggests Pancopride's stability and tolerability over multiple dosing Salvà, Costa, Pérez-Campos, & Martinez-Tobed, 1994.

Comparison with Other Antiemetics

In a double-blind study, Pancopride demonstrated complete protection from nausea and vomiting in a significant portion of patients treated with highly emetogenic chemotherapy. When combined with dexamethasone, the efficacy increased, indicating that Pancopride's antiemetic efficacy can be enhanced with combination therapy Aranda, Barneto, Rubio, Gonzalez, Garcia, & Pérez, 1995.

Lack of Effect on Lower Oesophageal Sphincter Pressure

A study evaluating the effects of Pancopride on lower oesophageal sphincter pressure in volunteers found no clinically relevant effect. This suggests that Pancopride does not adversely affect this aspect of gastrointestinal function, an important consideration given its antiemetic properties Grande, Lacima, Pérez, & Zayas, 1995.

Meta-analysis in Oncology

A meta-analysis on the antiemetic efficacy of Pancopride in high and moderately emetogenic chemotherapy indicated no significant differences in efficacy across different doses of the drug. The study highlighted the importance of considering dosing when evaluating Pancopride's effectiveness in clinical settings Pérez Campos, 1994.

特性

IUPAC Name |

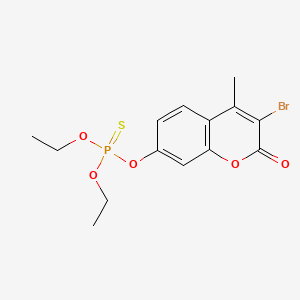

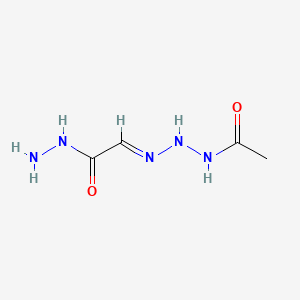

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQMQBCSKXTCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923732 | |

| Record name | 4-Amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121243-20-7 | |

| Record name | 4-Amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol](/img/structure/B571120.png)

![(2E)-N-[2-(Piperazin-2-yl)ethyl]butan-2-imine](/img/structure/B571122.png)

![3,9-Dioxatricyclo[4.3.1.0~2,4~]decane](/img/structure/B571127.png)

![2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine](/img/structure/B571128.png)

![(3aR,6aS)-3,3a,4,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B571131.png)

![1-Amino-4-[(m-tolyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid cyclohexyl ester](/img/structure/B571134.png)

![4-[(2S)-2-Butanyl]-3-methylpyridine](/img/structure/B571136.png)